molecular formula C11H14ClN5O B1373731 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride CAS No. 1269151-47-4

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride

Cat. No.: B1373731
CAS No.: 1269151-47-4
M. Wt: 267.71 g/mol
InChI Key: NROGLFBTABXCBR-UHFFFAOYSA-N
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Description

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its unique structural features.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Pharmaceutical Industry: It serves as a building block for the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride is unique due to its combination of piperidine, oxadiazole, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for drug discovery and development .

Biological Activity

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 231.26 g/mol
  • IUPAC Name : 5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole
  • PubChem CID : 43622172
PropertyValue
Chemical FormulaC₁₁H₁₃N₅O
Molecular Weight231.26 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that indicate potent activity.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.15 - 0.20

These results suggest that the compound may be effective in treating infections caused by these bacteria.

Anticancer Activity

Additionally, research indicates that the compound has promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-710.38Induction of apoptosis
MEL-812.50Activation of caspase pathways

In studies, flow cytometry assays revealed that treatment with the compound increased p53 expression levels and cleaved caspase-3 in MCF-7 cells, indicating a mechanism that promotes programmed cell death.

Case Studies and Research Findings

Recent literature provides evidence supporting the biological activities of this compound:

  • In Vitro Evaluation : A study published in ACS Omega reported that derivatives similar to this compound exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole against resistant bacterial strains .
  • Cytotoxicity Studies : Another study highlighted the cytotoxic effects of oxadiazole derivatives on leukemia cell lines, noting that some derivatives showed greater potency than traditional chemotherapeutics like Doxorubicin .
  • Mechanistic Insights : Molecular docking studies have suggested strong interactions between the oxadiazole core and various biological targets, which may explain its multifaceted biological activity .

Properties

IUPAC Name

5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O.ClH/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9;/h3,6-8,12H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROGLFBTABXCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride

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